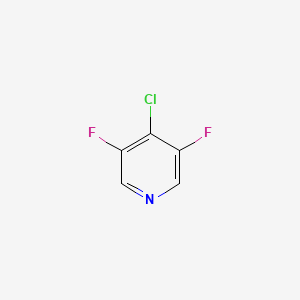

4-Chloro-3,5-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPLMZGRFXTEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620555 | |

| Record name | 4-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851178-97-7 | |

| Record name | 4-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3,5-difluoropyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluoropyridine, a halogenated heterocyclic compound, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique electronic properties, arising from the presence of three electron-withdrawing groups on the pyridine ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its CAS number, physicochemical properties, synthesis, reactivity, and its burgeoning applications in medicinal chemistry and agrochemical research.

Core Properties and Identification

CAS Number: 851178-97-7

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂N | - |

| Molecular Weight | 149.53 g/mol | - |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 7-9 °C | [1] |

| Boiling Point (Predicted) | 124.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |

Synthesis of this compound

A potential synthetic pathway could start from 3,4,5-trichloropyridine. The selective fluorination at the 3 and 5 positions could be achieved using a suitable fluorinating agent, such as potassium fluoride (KF) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane, often with a phase-transfer catalyst. The reaction conditions, particularly temperature, would need to be carefully controlled to achieve the desired difluorination without affecting the chlorine atom at the 4-position.

Illustrative Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Spectral Characterization

Although experimental spectra for this compound are not available in the provided search results, its spectral properties can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the 2 and 6 positions of the pyridine ring. The chemical shift of this signal would be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three different carbon environments in the molecule: C4 (bearing the chlorine), C3/C5 (bearing the fluorine atoms), and C2/C6. The carbon atoms attached to the highly electronegative fluorine atoms (C3/C5) would exhibit characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift would be in the typical range for fluoroaromatic compounds.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyridine ring.

Chemical Reactivity and Synthetic Applications

The pyridine ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is the most likely site for nucleophilic attack, as the negative charge in the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atom and the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C4 position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is fundamental to its utility as a synthetic building block. For instance, reaction with a primary or secondary amine would yield the corresponding 4-amino-3,5-difluoropyridine derivative.

General SNAr Reaction Workflow:

Caption: Generalized workflow for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and allow for the introduction of a wide range of substituents at the 4-position.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, leading to 4-aryl- or 4-alkyl-3,5-difluoropyridines.

-

Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation, coupling this compound with a wide variety of amines under palladium catalysis.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are prevalent structural motifs in many biologically active compounds. The unique properties imparted by fluorine and chlorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make this compound a highly attractive scaffold for the development of novel pharmaceuticals and agrochemicals.

While specific examples of commercial drugs or agrochemicals containing the this compound moiety are not prominent in the provided search results, its structural features are found in various kinase inhibitors and other therapeutic agents. The ability to readily functionalize the 4-position through SNAr and cross-coupling reactions makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For example, its derivatives have been explored as potential extracellular signal-regulated kinase (ERK) inhibitors.

In the agrochemical industry, fluorinated pyridines are key components of many herbicides and pesticides. The difluoropyridine core can serve as a crucial pharmacophore, and the ability to introduce diverse substituents at the 4-position allows for the fine-tuning of biological activity and selectivity.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. Based on the safety data sheets of structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecules. Its potential applications in the development of new pharmaceuticals and agrochemicals are significant, and further exploration of its chemistry is likely to lead to the discovery of novel and important biologically active compounds. As research in these fields continues to advance, the demand for such specialized chemical intermediates is expected to grow.

References

Sources

4-Chloro-3,5-difluoropyridine: A Comprehensive Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, 4-Chloro-3,5-difluoropyridine has emerged as a critical building block, offering a unique combination of reactivity and structural properties. The strategic placement of fluorine and chlorine atoms on the pyridine ring imparts distinct electronic characteristics that are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, synthesis, analytical characterization, and applications, with the goal of equipping researchers and drug development professionals with the essential knowledge to effectively utilize this versatile compound.

The fluorinated pyridine scaffold is a privileged motif in drug discovery. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The additional presence of a chlorine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This trifunctionalized pyridine core is therefore a valuable synthon for creating libraries of compounds for high-throughput screening and lead optimization.

This document will serve as a comprehensive resource, consolidating key technical data and practical insights to facilitate the seamless integration of this compound into your research and development workflows.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization. This section details the key physicochemical identifiers and characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂N | [2][3] |

| Molecular Weight | 149.53 g/mol | [2] |

| Monoisotopic Mass | 148.98439 Da | [3] |

| CAS Number | 851178-97-7 | [2][4] |

| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)F | [3] |

| InChI | InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | [3] |

| InChIKey | JAPLMZGRFXTEJB-UHFFFAOYSA-N | [3] |

Note: The hydrochloride salt of this compound is also available, with CAS Number 2102409-72-1 and a molecular weight of 185.98 g/mol .[5]

Structural Representation

Figure 1. 2D structure of this compound.

Synthesis and Mechanistic Insights

The preparation of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on polychlorinated pyridine precursors. The synthesis of this compound and its isomers typically employs halogen exchange (HALEX) reactions or directed ortho-metalation strategies.

Exemplary Synthetic Protocol: Fluorination of a Polychlorinated Pyridine

Reaction Scheme:

Figure 2. Generalized workflow for the synthesis of fluorinated pyridines.

Detailed Step-by-Step Methodology:

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple is charged with the polychloropyridine starting material.

-

Solvent and Reagent Addition: Anhydrous aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane) is added, followed by the addition of a spray-dried alkali metal fluoride (e.g., potassium fluoride or cesium fluoride). The use of a phase-transfer catalyst can sometimes be beneficial.

-

Reaction: The mixture is heated to a specific temperature (typically between 120°C and 200°C) and stirred vigorously for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as GC-MS or HPLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

-

Aprotic Polar Solvents: Solvents like DMSO and sulfolane are chosen for their high boiling points and their ability to solubilize both the organic substrate and the inorganic fluoride salt, facilitating the reaction.

-

Alkali Metal Fluorides: Cesium fluoride is generally more reactive than potassium fluoride due to the higher dissociation of the Cs-F bond, but potassium fluoride is often a more cost-effective choice. The fluoride must be anhydrous as any water present will compete with the fluoride ion and can lead to unwanted side reactions.

-

Elevated Temperatures: Significant activation energy is required to break the strong C-Cl bond, necessitating high reaction temperatures.

Analytical Characterization

Unambiguous identification and purity assessment of this compound are crucial for its application in research and development. Standard analytical techniques are employed for its characterization. While specific spectral data for this exact isomer is not provided in the search results, typical data for related chlorodifluoropyridines can be inferred.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet or a complex multiplet in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | One or more signals in the typical range for aromatic fluorine atoms, likely showing coupling to each other and to the adjacent protons. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (149.53) and a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

| IR Spec. | Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations. |

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Role as a Pharmaceutical Intermediate

The pyridine ring is a common scaffold in many approved drugs. The presence of chlorine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation. Introducing fluorine at strategic positions can block metabolic pathways, thereby increasing the half-life of a drug.[1]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

-

Reactive Handle for Diversification: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the late-stage functionalization of the pyridine core, which is a powerful strategy in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies.

Figure 3. Role of this compound in SAR studies.

Use in Agrochemicals

Similar to pharmaceuticals, the incorporation of fluorinated pyridine moieties is a common strategy in the design of modern herbicides and pesticides.[6] These compounds can exhibit enhanced efficacy and favorable environmental profiles. This compound can serve as a key starting material for the synthesis of such agrochemicals.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the provided results, general guidelines for similar halogenated pyridines should be followed.[9][10][11][12]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9][10]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

-

If inhaled: Move person into fresh air.[10]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[10]

-

In all cases of exposure, seek medical attention.[10]

-

Storage Recommendations

-

Store in a cool, dry, and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste is typically classified as hazardous.[11]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique electronic and reactivity profile makes it an important tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

- This compound | 851178-97-7. Xi'an Sujia Pharmaceutical Technology Co., Ltd.

- 2102409-72-1 | this compound hydrochloride. BLD Pharm.

- This compound CAS#: 851178-97-7. ChemicalBook.

- 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978. PubChem.

- 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. CymitQuimica.

- SAFETY D

- SAFETY D

- SAFETY D

- 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innov

- Process for the preparation of fluorinated pyridines.

- 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety D

- This compound (C5H2ClF2N). PubChemLite.

- CAS No. 851386-40-8, 4-Chloro-2,5-difluoropyridine. 001CHEMICAL.

- 4-Chloro-2,5-difluoropyridine synthesis. ChemicalBook.

- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.

- 4-Chloro-2,3-difluoropyridine | 851178-99-9. ChemicalBook.

- 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248. PubChem.

- 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. PubChem.

- CAS 1807199-03-6 | 4-Chloro-3-(difluoromethoxy)pyridine-5-methanol. Aceschem.

- Preparation of difluorpyridine compounds.

- 4-Amino-3,5-dichloro-2,6-difluoropyridine. Chongqing Chemdad Co., Ltd.

- 6-(4-chloro-2-fluoro-3-methoxy-phenyl)-4,5-difluoro-pyridine-2-carbonyl fluoride. Wiley.

- Preparation method of 5-chloro-2,3-difluoropyridine.

- 2,3-Difluoro-5-chloropyridine 95%. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- 5-Chloro-2,3-difluoropyridine. CAS Common Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound|851178-97-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 3. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 851178-97-7 [m.chemicalbook.com]

- 5. 2102409-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-3,5-difluoropyridine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 4-Chloro-3,5-difluoropyridine (CAS 851178-97-7).[1][2] Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure and spectral output, outlines field-proven protocols for data acquisition, and establishes a self-validating framework for ensuring the identity and purity of this critical building block.

Introduction: The Analytical Imperative

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom flanked by two fluorine atoms on a pyridine ring—imparts specific electronic properties that make it a valuable synthon. However, the presence of multiple halogens and the nitrogen heteroatom necessitates a multi-faceted analytical approach to unambiguously confirm its structure and rule out isomeric impurities. Spectroscopic analysis is not merely a quality control checkpoint; it is the foundational evidence upon which all subsequent research and development rests. This guide provides the requisite data and, more importantly, the scientific rationale for its interpretation.

Molecular Structure and Spectroscopic Predictions

Before examining experimental data, a theoretical assessment of the molecule's structure (Figure 1) allows us to predict the expected spectroscopic signatures.

-

Symmetry: The molecule possesses a C₂ᵥ symmetry axis bisecting the N-C4 bond. This symmetry dictates that the two fluorine atoms (at C3 and C5) are chemically equivalent, as are the two carbon atoms they are bonded to. Likewise, the protons at C2 and C6 are equivalent.

-

Expected ¹H NMR: A single resonance is predicted for the two equivalent protons (H-2 and H-6).

-

Expected ¹⁹F NMR: A single resonance is predicted for the two equivalent fluorine atoms (F-3 and F-5).

-

Expected ¹³C NMR: Four distinct carbon signals are anticipated: C-2/C-6, C-3/C-5, C-4, and the carbons bearing fluorine.

-

Expected Mass Spectrum: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).

Figure 1. Chemical structure of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the fluorine environments. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum offers a straightforward confirmation of the pyridine ring's substitution pattern.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~8.3-8.5 | Singlet (or narrow triplet due to ³JH-F) | Not applicable / ~2-3 Hz | H-2, H-6 |

Expert Interpretation: The observation of a single resonance confirms the chemical equivalence of the protons at the C-2 and C-6 positions, which is a direct consequence of the molecule's symmetry. The downfield chemical shift (typically >8.0 ppm) is characteristic of protons on an electron-deficient pyridine ring, further deshielded by the adjacent electronegative fluorine atoms. The multiplicity is expected to be a singlet. However, depending on the spectrometer's resolution, a small coupling to the fluorine atoms (a three-bond coupling, ³JH-F) may resolve, presenting as a narrow triplet.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic effects of the halogen substituents.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity (in ¹H-decoupled) | Coupling Constant (Hz) | Assignment |

| ~145-150 | Doublet | Large ¹JC-F (~240-260 Hz) | C-3, C-5 |

| ~140-145 | Triplet (or dd) | Small ²JC-F (~15-25 Hz) | C-2, C-6 |

| ~125-135 | Triplet | Small ²JC-F (~20-30 Hz) | C-4 |

Note: Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are typical for substituted pyridines.[4][5][6]

Expert Interpretation:

-

C-F Coupling: The most prominent features are the large one-bond carbon-fluorine couplings (¹JC-F), which unequivocally identify the carbons directly attached to fluorine (C-3 and C-5).[7] The signal for these carbons appears as a doublet in the proton-decoupled spectrum.

-

Multi-bond Couplings: The signals for C-2/C-6 and C-4 are expected to appear as triplets (or doublets of doublets if the couplings are unequal) due to two-bond couplings (²JC-F) to the two equivalent fluorine atoms. This coupling pattern is a powerful validation tool, confirming the proximity of these carbons to the two fluorine atoms. The relative chemical shifts are governed by the combined inductive effects of the nitrogen, chlorine, and fluorine atoms.

Fluorine (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a mandatory and highly informative experiment.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~ -130 to -140 | Singlet (or narrow triplet due to ³JF-H) | Not applicable / ~2-3 Hz | F-3, F-5 |

Expert Interpretation: The presence of a single peak in the ¹⁹F NMR spectrum is the most direct and unambiguous confirmation of the equivalence of the two fluorine atoms. This immediately rules out isomers where the fluorines are in non-equivalent positions (e.g., 2,3-difluoro or 2,5-difluoro isomers). The chemical shift is characteristic for fluorines attached to an aromatic ring. As in the proton spectrum, a small three-bond coupling to the H-2/H-6 protons may be observable under high-resolution conditions.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for small molecules like this compound.[8][9]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[9]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[8] Filtering the solution can prevent line broadening from particulate matter.

-

-

Spectrometer Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetric solvent peak).

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a standard pulse sequence. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR: Use a standard one-pulse experiment. ¹⁹F is a high-sensitivity nucleus, so a small number of scans is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra using the residual solvent peak. For ¹⁹F, an external standard like CFCl₃ is often used, or the chemical shift can be referenced indirectly.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups and bond vibrations within the molecule.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1600-1550 | Strong | Aromatic C=C and C=N Ring Stretch |

| ~1450-1400 | Strong | Aromatic Ring Stretch |

| ~1250-1150 | Very Strong | C-F Stretch |

| ~850-750 | Strong | C-Cl Stretch |

Expert Interpretation: The IR spectrum is dominated by vibrations from the pyridine ring and the carbon-halogen bonds.

-

Aromatic Ring Vibrations: The peaks in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring's stretching vibrations.

-

C-F Stretch: The most diagnostic feature is the very strong and prominent absorption band in the 1250-1150 cm⁻¹ region, which is characteristic of the C-F stretching mode.[10] The intensity of this band is a reliable indicator of the presence of fluorine.

-

C-Cl Stretch: The C-Cl stretch appears at a lower frequency, typically in the 850-750 cm⁻¹ range. Its presence corroborates the other spectroscopic data.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR data for solid samples due to its simplicity and speed.[11][12]

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[13] Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for generating a strong evanescent wave interaction and obtaining a high-quality spectrum.[11]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[14]

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the molecular weight of the compound and, critically, an isotopic signature that acts as an internal validation of the elemental composition.

Data Summary (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (with ³⁵Cl) - Molecular Ion |

| 151 | ~33 | [M+2]⁺ (with ³⁷Cl) - Isotope Peak |

Expert Interpretation: The most crucial piece of information from the mass spectrum is the molecular ion region. For this compound (C₅H₂ClF₂N), the calculated monoisotopic mass is approximately 148.98 Da.[3][15] The mass spectrometer will detect this as a peak at m/z 149.

The definitive proof of structure comes from the chlorine isotopic pattern . Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will therefore exhibit two peaks in its mass spectrum: the molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak. The observation of peaks at m/z 149 and 151 in a ~3:1 ratio is unambiguous evidence for the presence of a single chlorine atom in the molecule, providing powerful, self-validating evidence for the proposed structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile, thermally stable small molecules.[16][17]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Use a split/splitless injector set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

-

Column: A standard, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is suitable.[18]

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation from any potential impurities.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[18]

-

Mass Analyzer: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 40-300).

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and analyze the molecular ion region for the characteristic chlorine isotope pattern.

-

Integrated Spectroscopic Workflow and Data Validation

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all three spectroscopic methods. The diagram below illustrates the logical workflow, where each piece of data corroborates the others to build an unshakeable structural assignment.

Caption: Integrated workflow for the definitive structural validation of this compound.

This self-validating system works as follows:

-

NMR confirms the symmetry and the connectivity of the C-H and C-F frameworks. The single ¹H and ¹⁹F peaks are crucial.

-

IR confirms the presence of key functional groups , particularly the C-F and C-Cl bonds.

-

MS confirms the molecular weight and, via the isotopic pattern, validates the presence of a single chlorine atom, confirming the elemental formula.

When all three datasets align with the predicted signatures, the structural assignment of this compound can be made with the highest degree of scientific confidence.

References

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Online] Available at: [Link]

-

University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Online] Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Online] Available at: [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Online] Available at: [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Online] Available at: [Link]

-

Schwerk, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Online] Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Online] Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online] Available at: [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Online] Available at: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Online] Available at: [Link]

-

Iowa State University. NMR Sample Preparation. [Online] Available at: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Online] Available at: [Link]

-

PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Online] Available at: [Link]

-

PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Online] Available at: [Link]

-

Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Online] Available at: [Link]

-

PubMed Central. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Online] Available at: [Link]

-

University of Delaware. NMR Sample Requirements and Preparation. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Online] Available at: [Link]

-

PubChem. This compound (C5H2ClF2N). [Online] Available at: [Link]

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. This compound|851178-97-7. [Online] Available at: [Link]

-

PubChem. 5-Chloro-2,3-difluoropyridine. [Online] Available at: [Link]

Sources

- 1. cochemical.com [cochemical.com]

- 2. This compound CAS#: 851178-97-7 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. testbook.com [testbook.com]

- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tdi-bi.com [tdi-bi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]

Reactivity of 4-Chloro-3,5-difluoropyridine in organic synthesis

An In-Depth Technical Guide to the Reactivity and Application of 4-Chloro-3,5-difluoropyridine in Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and highly reactive building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction schemes to elucidate the underlying principles governing its reactivity. We will examine its electronic structure, delve into its primary reaction pathways—namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—and provide practical, field-proven experimental protocols.

Introduction: The Strategic Value of this compound

This compound is a strategically important heterocyclic intermediate. Its utility stems from the unique electronic environment created by the pyridine nitrogen and two strongly electron-withdrawing fluorine atoms. This arrangement profoundly activates the C4 position for nucleophilic attack while also providing orthogonal reactivity at the C-Cl bond for transition metal-catalyzed transformations. The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, building blocks like this compound are invaluable for accessing novel chemical matter in pharmaceutical and agrochemical research.[3]

Molecular Properties and Synthesis

The reactivity of this compound is a direct consequence of its structure. The nitrogen atom and the fluorine atoms at C3 and C5 synergistically withdraw electron density from the aromatic ring, making it highly electrophilic. The chlorine atom at the C4 position, being para to the ring nitrogen, is exceptionally primed for displacement.

While various synthetic routes exist for fluorinated pyridines, a common industrial approach involves halogen exchange (HALEX) reactions on polychlorinated pyridine precursors using fluoride sources like potassium fluoride (KF).[4][5]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling the chloride leaving group to restore aromaticity.[6][7]

Causality of C4-Selectivity

The exceptional reactivity at the C4 position is not coincidental. It is governed by two key factors:

-

Electronic Activation : The pyridine nitrogen and the two flanking fluorine atoms create a strong electron-poor environment across the ring. The C4 position is particularly activated as it is para to the nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.

-

Leaving Group Ability : In the context of SNAr on highly electron-deficient rings, the reaction rate is often determined by the stability of the intermediate formed during the initial nucleophilic attack, rather than the C-X bond strength.[8] While fluorine is typically a better leaving group than chlorine in many SNAr reactions on pyridines due to its high electronegativity which promotes the initial attack[9][10], the chlorine at the C4 position of this specific substrate is readily displaced by a wide range of nucleophiles.

Caption: Figure 1: SNAr Mechanism at the C4 Position.

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical, self-validating system for the substitution of the C4-chloro group with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF to a concentration of 0.2 M.

-

Add the amine nucleophile (1.1 eq) to the solution, followed by DIPEA (1.5 eq).

-

Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3,5-difluoropyridine derivative.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in this transformation, highlighting the versatility of the substrate.

| Nucleophile Type | Example | Typical Conditions | Yield Range |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH, 60 °C | 85-95% |

| N-Nucleophiles | Morpholine | DMF, DIPEA, 80 °C | 90-98% |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, 25 °C | >95% |

| C-Nucleophiles | Diethyl Malonate Anion | THF, NaH, 60 °C | 70-85% |

| Caption: Table 1: Representative SNAr Reactions. |

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling

While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, the C-Cl bond can be selectively functionalized under appropriate conditions.[11] This provides an orthogonal handle for C-C and C-N bond formation, a powerful strategy in library synthesis. The general reactivity trend for halogens in these couplings is I > Br > Cl >> F.[10][11] This difference in reactivity allows for selective transformations at the C4 position while preserving the C-F bonds for potential downstream modifications or for their inherent electronic contributions.

Causality of C4-Selectivity in Cross-Coupling

The success of selective cross-coupling at the C4 position hinges on the oxidative addition step of the catalytic cycle. Palladium(0) complexes preferentially undergo oxidative addition into weaker carbon-halogen bonds. The C-Cl bond (bond energy ~340 kJ/mol) is significantly weaker and thus more reactive towards Pd(0) insertion than the robust C-F bond (~485 kJ/mol).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Chloro-3,5-difluoropyridine: Sourcing, Properties, and Synthetic Applications

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the privileged fluorinated heterocycles, the difluoropyridine motif is of particular significance. This guide focuses on 4-Chloro-3,5-difluoropyridine , a versatile and reactive building block that offers medicinal chemists a powerful tool for accessing novel chemical space. Its specific substitution pattern, with a chloro leaving group at the 4-position flanked by two activating fluorine atoms, makes it an excellent substrate for a variety of transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] This document serves as a technical resource for researchers, providing critical information on its commercial availability, physicochemical properties, safe handling, and a detailed, field-tested protocol for its synthetic application.

Part 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes in quantities ranging from milligrams to several grams.[5] The compound is most commonly identified by CAS Number 851178-97-7 .[6] A hydrochloride salt version (CAS Number 2102_4_09-72-1 ) is also commercially available, which may offer advantages in terms of stability and handling.[7][8] When procuring this reagent, it is crucial to verify the CAS number and obtain the corresponding Safety Data Sheet (SDS) from the supplier.

Below is a summary of representative commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |

| AK Scientific, Inc. | This compound | 851178-97-7 | ≥95% | 100mg, 250mg, 1g, 5g |

| BLD Pharm | This compound hydrochloride | 2102409-72-1 | 95%+ | Inquire |

| CHIRALEN | This compound HCL | 2102409-72-1 | 95% | Inquire |

| CymitQuimica | This compound hydrochloride | 2102409-72-1 | Inquire | 1g, 5g |

Part 2: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 851178-97-7 | [9] |

| Molecular Formula | C₅H₂ClF₂N | [5] |

| Molecular Weight | 149.53 g/mol | [10] |

| Appearance | Solid / Crystalline Solid | [11] |

| Purity | Typically ≥95% | [5] |

| Storage | Store long-term in a cool, dry place (2-8°C recommended) | [12] |

Safety & Handling

As with any halogenated heterocyclic compound, this compound and its derivatives must be handled with appropriate care in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[13]

Key Hazards:

-

Irritation: Causes skin and serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

-

Acute Toxicity: May be harmful if swallowed or inhaled.[14]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands thoroughly after handling.[13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Ensure adequate ventilation during use.[15]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

In case of accidental exposure, consult the material's Safety Data Sheet (SDS) for detailed first-aid measures.[11] For spills, absorb with an inert material and place into a suitable disposal container according to local regulations.[12]

Part 3: Synthetic Application - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C4 position of the pyridine ring is an excellent handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development for the synthesis of biaryl structures.[16][17]

The electron-deficient nature of the pyridine ring, further enhanced by the two flanking fluorine atoms, makes the C4-Cl bond susceptible to oxidative addition to a palladium(0) catalyst, the first key step in the catalytic cycle.[16][18] What follows is a robust, detailed protocol for a representative Suzuki coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-3,5-difluoropyridine

This protocol describes the coupling of this compound with a generic arylboronic acid.

Causality and Experimental Choices:

-

Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a phosphine ligand is often used. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For challenging couplings, specialized ligands that promote the difficult oxidative addition of aryl chlorides are employed.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[16]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add them to the main reaction flask.

-

Flask Preparation: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.

-

Insight: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 4-aryl-3,5-difluoropyridine.

Workflow Visualization

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling workflow.

References

- 1. Page loading... [guidechem.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 851178-97-7 this compound AKSci 9130CZ [aksci.com]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 2102409-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. This compound CAS#: 851178-97-7 [m.chemicalbook.com]

- 10. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-3,5-difluoropyridine

Introduction: The Strategic Value of 4-Chloro-3,5-difluoropyridine in Modern Synthesis

This compound is a halogenated heterocyclic building block of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the unique electronic properties conferred by the pyridine nitrogen and the two fluorine atoms, which modulate the reactivity of the C4-chlorine substituent. This specific arrangement makes the molecule an attractive substrate for advanced synthetic transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the construction of complex molecular architectures.[1][2]

The fluorine atoms serve a dual purpose: they activate the C-Cl bond towards displacement and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[2] Understanding the nuanced reactivity and inherent hazards of this compound is therefore paramount for its effective and safe utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the safety protocols, handling procedures, and key synthetic applications of this compound, grounded in established safety data and proven chemical principles.

Section 1: Comprehensive Hazard and Safety Profile

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 851178-97-7) is not widely available, a robust safety profile can be constructed by examining data from its close structural isomers, such as 5-Chloro-2,3-difluoropyridine and 3-Chloro-2,5-difluoropyridine. The toxicological and physical hazards are expected to be very similar due to the shared functional groups and overall molecular structure.[3][4][5]

1.1. GHS Hazard Classification (Inferred)

Based on available data for its isomers, this compound should be treated as a hazardous substance with the following classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

-

Flammability: While some isomers are classified as flammable liquids, this compound's physical state (low melting point solid or liquid) suggests it should be kept away from ignition sources.[5][8]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for risk assessment and engineering control design.

| Property | Value (Predicted/Reported for Isomers) | Source |

| CAS Number | 851178-97-7 | - |

| Molecular Formula | C₅H₂ClF₂N | [9] |

| Molecular Weight | 149.53 g/mol | [10] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [9] |

| Boiling Point | ~124 °C (Predicted) | [9] |

| Melting Point | 7-9 °C | [9] |

| Storage Temp. | Store in freezer, under -20°C, sealed in dry conditions. | [9] |

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and rigorous PPE protocols, is mandatory when handling this compound.

2.1. Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be performed inside a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[11][12]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12]

2.2. Mandatory Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately as hazardous waste.[3][11] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a risk of splashing. A face shield should be worn in addition to goggles for large-scale operations.[3] |

| Skin & Body Protection | Flame-retardant laboratory coat. | A chemically resistant apron and sleeves may be necessary for larger quantities. Ensure the lab coat is fully buttoned.[13][14] |

| Respiratory Protection | Not typically required if work is confined to a fume hood. | For spill cleanup or in case of ventilation failure, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[6] |

Section 3: The Chemist's Perspective: Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electronically deficient nature of the pyridine ring, which is further amplified by the inductive effect of the two fluorine atoms. This electronic arrangement makes the C4 position susceptible to two key classes of transformations critical in drug development.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms and the ring nitrogen work in concert to stabilize the negative charge of the Meisenheimer complex intermediate, which forms upon nucleophilic attack at the C4 position.[15][16] This makes the displacement of the chloride leaving group highly favorable.

-

Causality: Unlike standard SN2 reactions, the rate of SNAr on halogenated pyridines often follows the trend F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate.[17] However, in this molecule, the chlorine at the activated C4 position serves as an excellent and cost-effective leaving group for a wide range of nucleophiles (O, N, S-based).

A conceptual workflow for the SNAr reaction on this compound.

3.2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C4 position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. These methods are foundational in modern medicinal chemistry for creating C-C and C-N bonds.[18][19]

-

Expert Insight: While C-Cl bonds are generally less reactive than C-Br or C-I bonds in these catalytic cycles, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step to the Pd(0) catalyst.[18] The choice of ligand on the palladium catalyst is crucial for achieving high yields and can even be used to control selectivity in di- or tri-halogenated systems.[20] This allows for the sequential and site-selective functionalization of the pyridine core, a powerful strategy in library synthesis for structure-activity relationship (SAR) studies.

Section 4: Emergency Protocols and Waste Disposal

4.1. First Aid Measures

Immediate and appropriate first aid is critical upon exposure.[3][4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Spill Response Protocol

A tiered response is necessary depending on the spill size.

Decision workflow for responding to a this compound spill.

4.3. Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[22][23]

-

Protocol:

-

Collect all waste (excess reagent, reaction residues, contaminated consumables) in a dedicated, properly labeled, and sealed hazardous waste container.[12]

-

The container should be labeled "Halogenated Organic Waste" and list "this compound" as a primary constituent.[22]

-

Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[22]

-

The primary disposal method for such compounds is high-temperature incineration. Never dispose of this chemical down the drain or in regular trash.[23]

-

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel compounds in the life sciences. Its reactivity, driven by the unique electronic landscape of the pyridine ring, offers chemists powerful tools for molecular design. However, this reactivity is paired with significant potential hazards. By adhering to the rigorous safety, handling, and disposal protocols outlined in this guide, researchers can mitigate the risks and harness the full synthetic potential of this important chemical building block, ensuring a culture of safety and scientific excellence in the laboratory.

References

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

-

SAFETY DATA SHEET - 3-Chloro-2,5-difluoropyridine. (n.d.). Acros PharmaTech Limited. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). Semantic Scholar. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). ResearchGate. Retrieved from [Link]

-

PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. Retrieved from [Link]

-

Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Appendix A: Disposal Procedures by Chemical. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

-

MSDS of 5-chloro-2,3-Difluoropyridine. (2008, October 29). Capot Chemical Co., Ltd. Retrieved from [Link]

-

Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

-

PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. Retrieved from [Link]

-

4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978. (n.d.). PubChem. Retrieved from [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine. (n.d.). Google Patents.

- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

-

5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248. (n.d.). PubChem. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]

- 2. jelsciences.com [jelsciences.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound CAS#: 851178-97-7 [m.chemicalbook.com]

- 10. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. publications.ashp.org [publications.ashp.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 22. benchchem.com [benchchem.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Among these valuable reagents, 4-Chloro-3,5-difluoropyridine hydrochloride (CAS: 2102409-72-1) has emerged as a key intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering insights for its effective utilization in drug discovery and development programs.

Core Properties of this compound hydrochloride

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. While comprehensive experimental data for the hydrochloride salt is not extensively published in peer-reviewed literature, data for the free base and related compounds, combined with information from commercial suppliers, allows for the compilation of a detailed property profile.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2102409-72-1 | [1][2][3][4] |

| Molecular Formula | C₅H₃Cl₂F₂N | |

| Molecular Weight | 185.98 g/mol | |

| Appearance | Solid (form may vary) | |

| Melting Point | 7-9 °C (for the free base, this compound) | |

| Boiling Point | 124.1±35.0 °C (Predicted for the free base) | |

| Density | 1.451±0.06 g/cm³ (Predicted for the free base) | |

| pKa | 0.67±0.10 (Predicted for the free base) | |

| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. | [5][6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound hydrochloride. While a complete set of spectra for the hydrochloride salt is not publicly available, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request. The expected spectral features are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and chlorine substituents. The protonation of the pyridine nitrogen to form the hydrochloride salt will further shift these signals downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will show signals corresponding to the two fluorine atoms on the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₅H₂ClF₂N) with a characteristic isotopic pattern due to the presence of chlorine.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F, C-Cl, and C=N bonds within the pyridine ring.

Synthesis of this compound hydrochloride

A likely synthetic pathway would involve the chlorination of a suitable pyridine precursor, followed by fluorination. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

Reactivity and Applications in Drug Discovery

The reactivity of this compound hydrochloride is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles.

This reactivity makes it a valuable building block for introducing the 3,5-difluoropyridinyl moiety into drug candidates. This moiety can impart desirable pharmacokinetic and pharmacodynamic properties.

Nucleophilic Aromatic Substitution (SₙAr)

The primary application of this compound hydrochloride in medicinal chemistry is in SₙAr reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride at the C4 position.

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Role as a Pharmaceutical Building Block